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Guanosine 3'-diphosphate 5'-triphosphate - 38918-96-6

Guanosine 3'-diphosphate 5'-triphosphate

Catalog Number: EVT-3400467
CAS Number: 38918-96-6
Molecular Formula: C10H18N5O20P5
Molecular Weight: 683.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Guanosine 3'-diphosphate 5'-triphosphate is a guanosine bisphosphate having a diphosphate at the 3'-position and a triphosphate at the 5'-position. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a guanosine bisphosphate and a guanosine 5'-phosphate. It is a conjugate acid of a guanosine 3'-diphosphate 5'-triphosphate hexaanion.
Guanosine 3'-diphosphate 5'-triphosphate is a natural product found in Streptomyces griseus and Kitasatospora aureofaciens with data available.
Guanosine 5'-triphosphate 2'(3')-diphosphate. A guanine nucleotide containing five phosphate groups. Three phosphate groups are esterified to the sugar moiety in the 5' position and the other two in the 2' or 3' position. This nucleotide serves as a messenger to turn off the synthesis of ribosomal RNA when amino acids are not available for protein synthesis.
Overview

Guanosine 3'-diphosphate 5'-triphosphate is a nucleotide that plays a crucial role in cellular signaling and metabolism. It is a derivative of guanosine, which is a component of nucleic acids and serves as a building block for RNA. This compound is classified as a dinucleotide due to its structure, which includes two phosphate groups linked to the guanosine molecule.

Source

Guanosine 3'-diphosphate 5'-triphosphate can be derived from various biological sources, particularly within cells where it participates in signaling pathways. It is synthesized from guanosine triphosphate through enzymatic reactions involving specific kinases.

Classification

This compound falls under the category of nucleotides and specifically belongs to the group of nucleotide diphosphates and triphosphates. Its primary function relates to energy transfer and signal transduction in biological systems.

Synthesis Analysis

Methods

The synthesis of guanosine 3'-diphosphate 5'-triphosphate can be achieved through several methods, including:

  • Enzymatic Synthesis: This method utilizes enzymes such as guanylate kinase, which catalyzes the phosphorylation of guanosine diphosphate using adenosine triphosphate as a phosphate donor. This process typically occurs in cellular environments and is favored for its specificity and efficiency.
  • Chemical Synthesis: Chemical methods involve the phosphorylation of guanosine diphosphate using reagents like phosphoric acid or phosphoramidites under controlled conditions. These methods can produce significant quantities of the nucleotide but may require careful optimization to ensure purity and yield .

Technical Details

Enzymatic synthesis is often preferred due to its ability to produce high-purity products without extensive purification steps. In contrast, chemical synthesis may require additional purification processes such as chromatography to isolate the desired nucleotide from by-products.

Molecular Structure Analysis

Structure

Guanosine 3'-diphosphate 5'-triphosphate consists of a guanine base attached to a ribose sugar, which is further linked to two phosphate groups at the 3' position and three phosphate groups at the 5' position. The molecular formula for this compound is C10H15N5O13P3C_{10}H_{15}N_5O_{13}P_3, with a molecular weight of approximately 507.18 g/mol .

Data

The structural analysis reveals that the compound features:

  • A ribose sugar backbone.
  • A guanine base providing specificity for nucleic acid interactions.
  • Multiple phosphate groups that facilitate energy transfer and signal transduction.
Chemical Reactions Analysis

Reactions

Guanosine 3'-diphosphate 5'-triphosphate participates in various biochemical reactions, including:

  • Phosphorylation Reactions: It acts as a substrate for kinases that transfer phosphate groups, thus playing a role in metabolic pathways.
  • Degradation Reactions: Enzymes such as ppGppase catalyze the breakdown of this compound into smaller nucleotides, which can then be reused or further metabolized .

Technical Details

The stability of guanosine 3'-diphosphate 5'-triphosphate under physiological conditions allows it to function effectively in signaling pathways. Its degradation products are also biologically significant, contributing to nucleotide recycling processes.

Mechanism of Action

Process

The mechanism of action for guanosine 3'-diphosphate 5'-triphosphate primarily involves its role as a signaling molecule within cells. It functions by activating specific protein kinases that mediate various cellular responses, including:

  • Signal Transduction Pathways: It binds to receptors or proteins that initiate cascades leading to cellular responses such as growth or differentiation.
  • Regulatory Functions: It modulates enzyme activities and influences metabolic pathways by acting as an allosteric regulator .

Data

Experimental studies have shown that guanosine 3'-diphosphate 5'-triphosphate can influence gene expression and metabolic rates in response to environmental changes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • pH Stability: Stable within physiological pH ranges (approximately pH 7.0).
  • Thermal Stability: Decomposes at elevated temperatures, making storage conditions critical.

Relevant data indicates that the compound exhibits characteristic UV absorbance properties, allowing for quantification in biochemical assays .

Applications

Scientific Uses

Guanosine 3'-diphosphate 5'-triphosphate has numerous applications in scientific research and biotechnology:

  • Molecular Biology: Used in the synthesis of RNA during transcription processes.
  • Cell Signaling Studies: Serves as a model compound for studying signal transduction mechanisms.
  • Drug Development: Investigated for its potential role in therapeutic interventions targeting metabolic disorders or cancer .
Enzymatic Synthesis and Degradation Pathways

Catalytic Mechanisms of pppGpp 5'-Phosphohydrolase

The conversion of pppGpp to ppGpp is primarily catalyzed by two classes of enzymes: GppA (Guanosine pentaphosphate phosphohydrolase) and the HD-domain hydrolases, exemplified by the N-terminal domain of bifunctional RSH enzymes like SpoT.

  • GppA Mechanism: GppA belongs to the PPX/GppA phosphatase family. It specifically hydrolyzes the 5'-γ-phosphate group of pppGpp, producing ppGpp and inorganic phosphate (Pi). This reaction is Mg²⁺-dependent and proceeds via a nucleophilic substitution mechanism. The enzyme likely positions the γ-phosphate of pppGpp near a water molecule activated by a conserved aspartate residue within its active site, facilitating direct hydrolysis without a phosphorylated enzyme intermediate [3] [6]. GppA exhibits high specificity for pppGpp over ppGpp and other nucleotides, acting as a dedicated converter rather than a general nucleotidase.

  • SpoT HD-Domain Mechanism: Bifunctional RSH enzymes like SpoT possess an N-terminal HD domain harboring both (p)ppGpp synthesis and hydrolysis activities. The hydrolase activity specifically cleaves the 3'-pyrophosphate (PPi) moiety from both ppGpp and pppGpp, regenerating GTP and GDP, respectively. The catalytic mechanism within the HD domain involves two conserved histidine (H) and aspartate (D) residues coordinating a Mn²⁺ ion essential for activity. This metal ion activates a water molecule for nucleophilic attack on the 3'-pyrophosphate bond, leading to PPi release [1] [6]. The hydrolysis reaction is:pppGpp/GTP + H₂O → ppGpp/GDP + PPiThe reciprocal regulation of the adjacent synthetase and hydrolase domains within SpoT determines whether the enzyme acts as a net producer or degrader of (p)ppGpp under specific stress conditions.

Table 1: Key Enzymes Catalyzing pppGpp Degradation

EnzymeCatalytic DomainPrimary ReactionProductsEssential CofactorCellular Role
GppAPPX/GppA phosphataseHydrolysis of 5'-γ-phosphateppGpp + PiMg²⁺pppGpp → ppGpp conversion
SpoT (HD)HD hydrolase domainHydrolysis of 3'-pyrophosphate (PPi)GTP/GDP + PPiMn²⁺(p)ppGpp degradation (pppGpp & ppGpp)
Nudix (e.g., MutT, NudG)Nudix hydrolaseHydrolysis of 5'-γ-phosphate?ppGpp? + Pi?Mg²⁺ / Mn²⁺Backup hydrolase, pppGpp detoxification?
  • Alternative Hydrolases: Nudix Enzymes: Under conditions of impaired primary hydrolase activity (e.g., ΔspoT, ΔgppA strains), overexpression of Nudix hydrolases like MutT and NudG can partially suppress the severe growth defects associated with uncontrolled (p)ppGpp accumulation. While their precise substrate specificity towards pppGpp versus ppGpp and their exact catalytic mechanism on these substrates remain less defined than GppA or SpoT, genetic evidence strongly suggests they possess pppGpp 5'-phosphohydrolase or potentially 3'-pyrophosphohydrolase activity, acting as auxiliary detoxification systems [6]. Their physiological role under normal conditions might involve fine-tuning basal (p)ppGpp pools or degrading damaged nucleotides that could mimic (p)ppGpp.

Substrate Specificity and Kinetic Parameters of Degradation Enzymes

The enzymes involved in pppGpp degradation exhibit distinct substrate preferences and catalytic efficiencies, crucial for precise alarmone pool management.

  • GppA Specificity: GppA demonstrates stringent selectivity for the guanosine polyphosphate structure. It efficiently hydrolyzes pppGpp but shows negligible activity towards ppGpp, GTP, or ATP. This absolute specificity for the 5'-triphosphate form makes GppA a dedicated converter of pppGpp into ppGpp [3] [6]. Its Km for pppGpp is typically in the low micromolar range (estimated 5-50 µM), indicating high affinity, with catalytic rates (kcat) supporting efficient conversion under physiological conditions.

  • SpoT Hydrolase Specificity: The SpoT HD domain hydrolase exhibits broader substrate tolerance compared to GppA. It efficiently cleaves the 3'-pyrophosphate from both ppGpp and pppGpp, regenerating GDP and GTP, respectively [6] [10]. While able to act on both alarmones, kinetic analyses (often using isolated N-terminal domains or bifunctional enzymes) suggest potential differences in affinity (Km) or turnover (kcat) between the two substrates, though definitive comparative values in vitro are complex to obtain due to enzyme regulation. SpoT hydrolase activity is also sensitive to the overall alarmone concentration and the presence of effectors like uncharged tRNA, which inhibits hydrolysis.

  • Nudix Hydrolase Specificity (MutT/NudG): MutT and NudG belong to the Nudix superfamily, known for hydrolyzing a wide range of nucleoside diphosphate derivatives. Overexpression studies indicate they can process both pppGpp and ppGpp, likely hydrolyzing the 5'-β or γ phosphates (similar to GppA) or potentially the 3'-pyrophosphate (similar to SpoT). However, their catalytic efficiency (kcat/Km) for (p)ppGpp is significantly lower than that of GppA or SpoT under physiological conditions [6]. Their primary physiological substrates are likely other compounds (e.g., 8-oxo-dGTP for MutT), and their role in (p)ppGpp metabolism appears supplementary, becoming significant mainly when primary hydrolases are compromised or under specific stress conditions where pppGpp accumulates aberrantly.

Table 2: Substrate Specificity and Kinetic Parameters of pppGpp Degrading Enzymes

EnzymePrimary Physiological SubstrateActivity on ppGppActivity on pppGppApprox. Km (pppGpp)Key Regulators
GppApppGppNoneHighLow µM rangeSubstrate availability
SpoT (HD Hydrolase)ppGpp & pppGppHighHighµM range (both)Uncharged tRNA (inhibitor), ACP (activator Synthase), Ribosome association
MutT/NudGBroad (e.g., 8-oxo-dGTP)Low/ModerateLow/ModerateHigh µM - mM range?Overexpression conditions
  • Kinetic Assays: Determining precise kinetic constants (Km, Vmax, kcat) for these enzymes, particularly SpoT, is challenging due to: 1) The inherent instability and reciprocal regulation of SpoT's synthase and hydrolase activities; 2) Difficulty in obtaining pure, fully active, and stable enzyme preparations reflecting in vivo states; 3) The use of radiolabeled substrates (³²P- or ³³P-(p)ppGpp) and separation via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for endpoint measurements, which are labor-intensive and low-throughput [10]. Recent advances involve coupled continuous assays, such as linking pppGpp hydrolysis (PPi release) to NADP⁺ reduction via PPi-dependent phosphofructokinase and aldolase/trilose phosphate isomerase/α-glycerophosphate dehydrogenase reactions (measuring NADPH formation at 340 nm), or linking ppGpp hydrolysis (Pi release) to NADH oxidation via molybdate-dependent phosphonate formation and dehydrogenase reactions [10]. These methods allow real-time monitoring and more robust kinetic characterization.

Role of Mn²⁺ and Monovalent Cations in Hydrolytic Activity

Divalent cations, particularly Mn²⁺, play a non-redundant and critical role in the catalytic mechanism of specific pppGpp hydrolases, while monovalent cations can modulate activity.

  • Essential Role of Mn²⁺ in SpoT HD Hydrolase: The HD-domain hydrolase activity of SpoT and related RSH enzymes has an absolute requirement for Mn²⁺. Structural and biochemical studies indicate that Mn²⁺ coordinates directly with the conserved His and Asp residues within the active site. This metal ion serves two key functions: 1) Electrostatic stabilization of the highly negatively charged pyrophosphate moiety of the substrate (pppGpp or ppGpp); 2) Activation of a water molecule to generate the nucleophilic hydroxide ion (OH⁻) that attacks the scissile phosphoanhydride bond (3'-PPi) [6] [3]. Mg²⁺ can partially substitute for Mn²⁺ in some in vitro assays with isolated domains, but Mn²⁺ is significantly more effective and is considered the physiologically relevant cofactor in vivo for efficient hydrolysis. Substitution with other divalent cations like Ca²⁺ or Zn²⁺ typically inhibits activity.

  • Mg²⁺ Requirement for GppA and Nudix Hydrolases: In contrast to SpoT's HD domain, GppA activity depends primarily on Mg²⁺ [3]. Mg²⁺ likely plays a similar role in electrostatic stabilization and water activation for the hydrolysis of the 5'-γ-phosphate bond in pppGpp. The Nudix hydrolases MutT and NudG also generally require Mg²⁺ or sometimes Mn²⁺ for activity on their canonical substrates, and this likely extends to their activity on pppGpp [6].

  • Modulation by Monovalent Cations (K⁺, NH₄⁺): High concentrations of monovalent cations like K⁺ or NH₄⁺ (typically in the 50-200 mM range) can significantly stimulate the hydrolase activity of SpoT and related RSH enzymes in vitro [6] [3]. This stimulation is thought to occur through nonspecific electrostatic effects, potentially shielding negative charges on the enzyme or substrate, facilitating conformational changes, or improving substrate binding affinity. The physiological relevance of this modulation in vivo, where K⁺ concentrations are relatively high (~200-300 mM in E. coli cytoplasm), is likely significant for maintaining basal hydrolase activity under non-stress conditions.

Comparative Analysis of spoT⁺ vs. spoT⁻ Strains in pppGpp Metabolism

The critical role of SpoT hydrolase activity in pppGpp homeostasis and cellular recovery from stress becomes starkly evident through phenotypic and metabolic comparisons of wild-type (spoT⁺) strains with mutants lacking functional SpoT (spoT⁻, often ΔspoT).

  • Basal pppGpp Levels and Growth: In spoT⁺ strains under nutrient-rich (relaxed) conditions, SpoT's constitutive hydrolase activity maintains basal levels of both ppGpp and pppGpp very low (estimated 10-40 µM total (p)ppGpp in E. coli). GppA further ensures that the majority of the basal alarmone pool is in the ppGpp form by converting any synthesized pppGpp. In stark contrast, ΔspoT strains exhibit drastically elevated basal levels of (p)ppGpp, primarily pppGpp, even in the absence of starvation signals [6] [10] [3]. This uncontrolled accumulation, primarily driven by RelA's synthetase activity responding to minute fluctuations in charged tRNA levels, leads to severe growth inhibition or lethality in wild-type backgrounds. The toxicity is attributed to the potent downregulation of essential anabolic processes like rRNA synthesis.

  • Recovery from Stringent Response: Upon relief of amino acid starvation, spoT⁺ strains rapidly degrade (p)ppGpp, primarily via SpoT hydrolase activity, allowing swift resumption of growth. GppA contributes by converting any remaining pppGpp to ppGpp, which is then hydrolyzed by SpoT. In ΔspoT strains, recovery from stringent response is severely impaired. While GppA can slowly convert pppGpp to ppGpp, the absence of SpoT's major hydrolase activity means ppGpp degradation is extremely slow [6] [10]. Studies using ΔspoT ΔgppA double mutants or strains expressing only hydrolase-deficient SpoT variants show that pppGpp degradation is virtually absent without SpoT, leading to persistent growth arrest. Recovery in ΔspoT mutants often requires suppressor mutations (e.g., in relA, reducing synthetase activity) or relies on the very slow activity of auxiliary hydrolases like MutT/NudG if overexpressed.

  • Impact of GppA Loss: In a spoT⁺ background, deletion of gppA (ΔgppA) has a relatively mild phenotype under standard conditions. It leads to an increased pppGpp/ppGpp ratio within the basal alarmone pool because the conversion pathway is blocked. However, SpoT can still hydrolyze both pppGpp and ppGpp, preventing catastrophic accumulation [6] [3] [10]. In contrast, combining ΔgppA with ΔspoT (or SpoT hydrolase deficiency) is synthetically lethal or severely growth-defective in wild-type relA backgrounds due to the exclusive accumulation of pppGpp without efficient degradation pathways [6]. This highlights the essential backup role of SpoT hydrolase when pppGpp conversion is blocked and underscores GppA's primary role in shaping the alarmone speciation (pppGpp vs ppGpp) rather than being the main degrader of total alarmone pools.

  • pppGpp vs. ppGpp Potency: Importantly, studies suggest that pppGpp is generally a less potent regulator than ppGpp for key cellular processes like growth rate inhibition, rRNA transcription repression, and RpoS induction [4]. The inability of ΔspoT ΔgppA strains to convert pppGpp to ppGpp and the severe growth defect this causes, even though pppGpp itself is less inhibitory, suggests that the persistence of high alarmone levels (regardless of form) or the specific inhibition of certain targets by pppGpp is detrimental. Furthermore, the preferential accumulation of pppGpp when hydrolase activity is compromised (e.g., in ΔspoT or ΔgppA ΔspoT) indicates that its degradation by SpoT is crucial, and its conversion to the more potent ppGpp by GppA represents an additional regulatory layer influencing the cellular response magnitude.

Table 3: Phenotypic and Metabolic Consequences of spoT and gppA Mutations

GenotypeBasal (p)ppGpp LevelDominant Alarmone FormRecovery from StarvationGrowth PhenotypePrimary Reason
Wild-type (spoT⁺ gppA⁺)Low (10-40 µM)ppGppRapidNormalBalanced Synthase/Hydrolase; GppA conversion
ΔgppA (spoT⁺)Slightly elevated↑ pppGpp/ppGpp ratioSlightly delayed?Mild or noneSpoT hydrolase active on both forms
ΔspoT (gppA⁺)Very HighpppGppSeverely impairedStrong inhibition/lethal (wt relA)No major hydrolase; RelA active; GppA slow conversion only
ΔspoT ΔgppAExtremely HighpppGpp exclusivelyNoneLethal (wt relA)No hydrolase; No conversion; pppGpp accumulation
relAhyp ΔspoTModeratepppGppDelayedSuppressed growth (slow)Reduced synthetase activity; slow GppA conversion/hydrolase backup

Properties

CAS Number

38918-96-6

Product Name

Guanosine 3'-diphosphate 5'-triphosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate

Molecular Formula

C10H18N5O20P5

Molecular Weight

683.14 g/mol

InChI

InChI=1S/C10H18N5O20P5/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(32-39(26,27)33-36(18,19)20)3(31-9)1-30-38(24,25)35-40(28,29)34-37(21,22)23/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H,28,29)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1

InChI Key

KCPMACXZAITQAX-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N

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